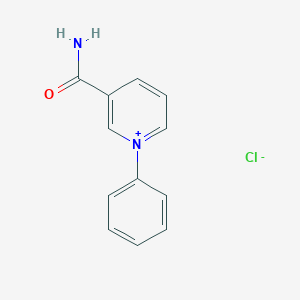![molecular formula C14H6F6N4O6 B14647990 N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline CAS No. 51859-15-5](/img/structure/B14647990.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a phenyl ring substituted with trifluoromethyl groups and nitro groups, making it highly reactive and suitable for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline typically involves the nitration of N-[3,5-Bis(trifluoromethyl)phenyl]aniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-triaminoaniline.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl and nitro groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can form hydrogen bonds, interact with nucleophiles, and undergo redox reactions, making it a versatile reagent in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
3,5-Bis(trifluoromethyl)aniline: Used in the synthesis of various organic compounds.
N-Phenyl-bis(trifluoromethanesulfonimide): Acts as a strong electron-withdrawing agent in chemical reactions.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline is unique due to its combination of trifluoromethyl and nitro groups, which impart high reactivity and versatility in chemical reactions. This makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
51859-15-5 |
|---|---|
Fórmula molecular |
C14H6F6N4O6 |
Peso molecular |
440.21 g/mol |
Nombre IUPAC |
N-[3,5-bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline |
InChI |
InChI=1S/C14H6F6N4O6/c15-13(16,17)6-1-7(14(18,19)20)3-8(2-6)21-12-10(23(27)28)4-9(22(25)26)5-11(12)24(29)30/h1-5,21H |
Clave InChI |
SXNNLNVWPYMPLX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


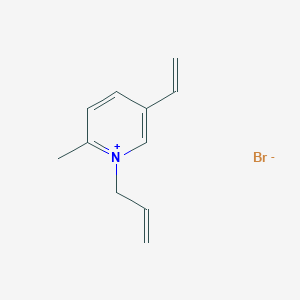
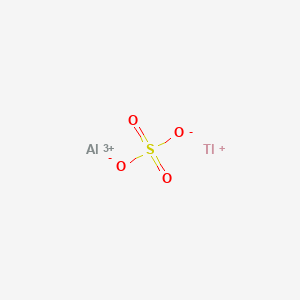
![5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14647923.png)
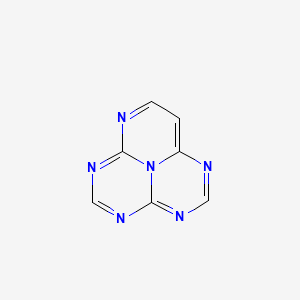

![6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14647945.png)
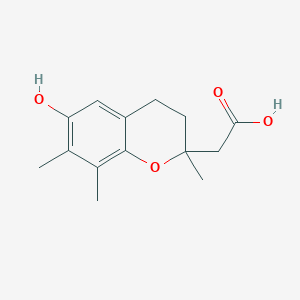
![Triethyl[(1-ethynylcyclohexyl)oxy]silane](/img/structure/B14647962.png)
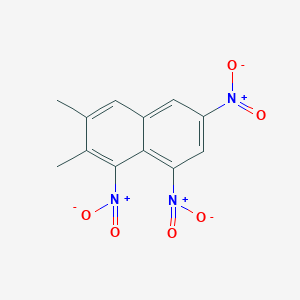

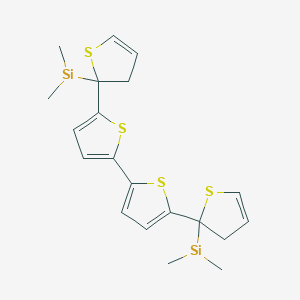
![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)
